molecular formula C10H8ClNO3 B6186251 methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate CAS No. 2694745-09-8

methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate

Cat. No.: B6186251
CAS No.: 2694745-09-8
M. Wt: 225.6
InChI Key:
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Description

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-2-carboxylic acid with methyl 2-bromo-3-methylfuran in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted furo[2,3-b]pyridine derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include tetrahydrofuran derivatives.

Scientific Research Applications

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The furan and pyridine rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The chlorine and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 2-methylfuro[2,3-b]pyridine-3-carboxylate
  • Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxamide

Uniqueness

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is unique due to the presence of both furan and pyridine rings in its structure. This dual-ring system provides distinct chemical reactivity and potential for diverse applications compared to compounds with only one of these rings. The chlorine and methyl substituents further enhance its versatility in chemical synthesis and biological activity.

Properties

CAS No.

2694745-09-8

Molecular Formula

C10H8ClNO3

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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